molecular formula C14H23Cl2FN2O2 B5965554 1-(2-Fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(2-Fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B5965554
M. Wt: 341.2 g/mol
InChI Key: DZFOAECGTNBXGY-UHFFFAOYSA-N
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Description

1-(2-Fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the following steps:

    Formation of the phenoxypropanol backbone: This can be achieved by reacting 2-fluorophenol with an appropriate epoxide under basic conditions.

    Introduction of the piperazine moiety: The intermediate product is then reacted with 4-methylpiperazine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone, while substitution could yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including potential receptor interactions.

    Medicine: Investigating its potential as a therapeutic agent for various conditions.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol would depend on its specific interactions with biological targets. This could involve binding to specific receptors, modulating enzyme activity, or affecting cellular signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(2-Fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can impart unique properties, such as increased metabolic stability and altered biological activity compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

1-(2-fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2.2ClH/c1-16-6-8-17(9-7-16)10-12(18)11-19-14-5-3-2-4-13(14)15;;/h2-5,12,18H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFOAECGTNBXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC=CC=C2F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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